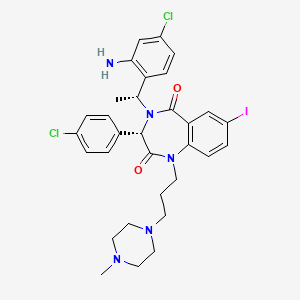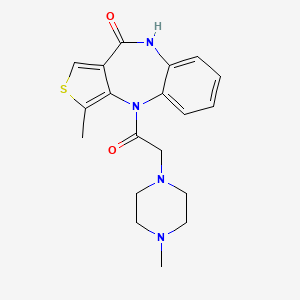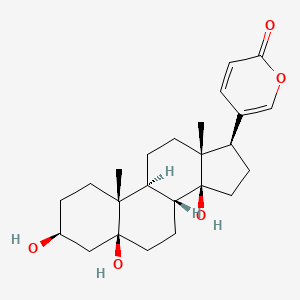
Tilbroquinol
Vue d'ensemble
Description
Tilbroquinol est un composé chimique dont le nom IUPAC est 7-bromo-5-méthylquinolin-8-ol. Il est connu pour ses propriétés antiprotozoaires et a été utilisé efficacement contre l'amibiase et le Vibrio cholerae
Applications De Recherche Scientifique
Tilbroquinol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential antimicrobial properties.
Biology: Its antiprotozoal activity makes it a valuable compound for studying protozoal infections and developing treatments.
Medicine: This compound has been used to treat intestinal amoebiasis and infections caused by Vibrio cholerae.
Industry: Its synthesis and derivatives are of interest for developing new antimicrobial agents.
Mécanisme D'action
Target of Action
Tilbroquinol is primarily an antiprotozoal agent . It is effective against amoebiasis and has also been used against Vibrio cholerae .
Mode of Action
It has been proposed that this compound and other 8-hydroxyquinolines exert their effects by chelating metals necessary for multiple enzymatic catalysis reactions, including DNA synthesis .
Result of Action
The primary result of this compound’s action is its antiprotozoal effect, particularly against amoebiasis . It has also been used against Vibrio cholerae .
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in its role as an antiprotozoal agent
Cellular Effects
Tilbroquinol has been observed to have significant effects on various types of cells, particularly those infected with amoebiasis . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
La synthèse du Tilbroquinol implique plusieurs étapes :
Matière de départ : La synthèse commence avec un composé qui réagit avec le glycérol ou l'acroléine pour former un composé intermédiaire.
Formation intermédiaire : Cet intermédiaire subit une hydrolyse acide ou réagit avec un thiol pour former un autre intermédiaire.
Bromination : La dernière étape implique la bromination de l'intermédiaire pour produire du this compound.
Cette méthode de synthèse évite l'utilisation de réactifs toxiques comme l'iodure de méthyle et de réactifs dangereux comme l'hydrure de sodium, ce qui la rend adaptée à la production industrielle en raison de ses conditions de réaction douces, de sa simplicité, de son rendement élevé et de son faible coût de production .
Analyse Des Réactions Chimiques
Le Tilbroquinol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits.
Réduction : Les réactions de réduction peuvent modifier sa structure, modifiant potentiellement son activité biologique.
Substitution : Les atomes d'halogène du this compound peuvent être substitués par d'autres groupes fonctionnels, conduisant à la formation de divers dérivés.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les agents halogénants. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme matière de départ pour la synthèse de divers dérivés présentant des propriétés antimicrobiennes potentielles.
Biologie : Son activité antiprotozoaire en fait un composé précieux pour l'étude des infections protozoaires et le développement de traitements.
Industrie : Sa synthèse et ses dérivés présentent un intérêt pour le développement de nouveaux agents antimicrobiens.
Mécanisme d'action
Le mécanisme d'action exact du this compound n'est pas complètement compris. On pense qu'il exerce ses effets en chélatant les métaux nécessaires à plusieurs réactions de catalyse enzymatique, y compris la synthèse de l'ADN . Cette chélation perturbe les processus métaboliques des protozoaires, ce qui entraîne leur mort.
Comparaison Avec Des Composés Similaires
Le Tilbroquinol est similaire à d'autres haloquinolines, telles que :
Tiliquinol : Souvent utilisé en association avec le this compound pour une activité antiprotozoaire accrue.
Diiodohydroxyquinoline : Une autre hydroxyquinoline halogénée présentant des propriétés antiprotozoaires similaires.
La particularité du this compound réside dans sa substitution spécifique par le brome, qui peut conférer des activités biologiques et des propriétés pharmacocinétiques distinctes par rapport à d'autres haloquinolines .
Propriétés
IUPAC Name |
7-bromo-5-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-8(11)10(13)9-7(6)3-2-4-12-9/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOVFFLYGIQXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221973 | |
| Record name | Tilbroquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7175-09-9 | |
| Record name | Tilbroquinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7175-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilbroquinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilbroquinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tilbroquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-5-methylquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILBROQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6SB125NHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


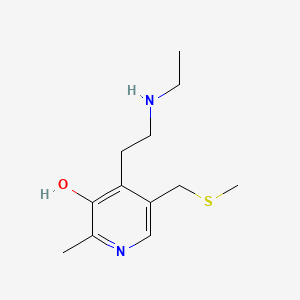

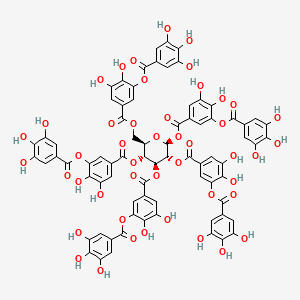



![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)

